molecular formula C11H17F2NO4 B6306694 (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid CAS No. 2231664-31-4

(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

Cat. No.: B6306694
CAS No.: 2231664-31-4
M. Wt: 265.25 g/mol
InChI Key: BEYXDNVWKXTSEO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the difluorocyclobutyl intermediate, which is then coupled with an amino acid derivative. The tert-butoxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection during chemical reactions, allowing for selective modifications. The difluorocyclobutyl moiety can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-tert-Butoxycarbonylamino)pyridine
  • 2-(N-tert-Butoxycarbonylamino)-3-methylpyridine

Uniqueness

Compared to similar compounds, (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its potential for various applications .

Properties

IUPAC Name

(2S)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYXDNVWKXTSEO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.